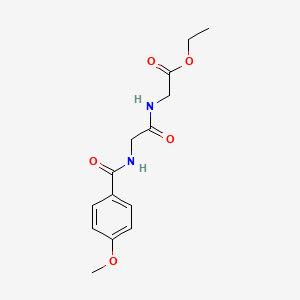

![molecular formula C19H22N4O2S B5522913 1-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5522913.png)

1-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related benzimidazole derivatives often involves multi-step reactions that can include the formation of 1,3-thiazole derivatives, cyclization to form the benzimidazole ring, and subsequent modifications to introduce various substituents. For example, Abdel‐Aziz et al. (2009) described the synthesis of piperidine-based 1,3-thiazole derivatives, demonstrating the versatility of approaches in constructing complex molecules containing benzimidazole and thiazole rings (Abdel‐Aziz et al., 2009).

Molecular Structure Analysis

The structural analysis of benzimidazole derivatives is crucial for understanding their biological activity. The molecular structure is characterized by X-ray crystallography, providing detailed information on the arrangement of atoms within the molecule. Özbey et al. (1998) determined the crystal and molecular structure of a closely related compound, highlighting the importance of structural analysis in the development of benzimidazole-based therapeutics (Özbey et al., 1998).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, which can be utilized to modify their structure and enhance their biological activity. The reactivity of the benzimidazole nucleus allows for the introduction of different substituents, affecting the compound's pharmacological properties. The synthesis of benzimidazole derivatives with antihistaminic activity by Janssens et al. (1985) illustrates the chemical versatility of these compounds (Janssens et al., 1985).

Applications De Recherche Scientifique

Neuroleptic Activity

Research indicates that benzimidazole derivatives, especially those substituted on the piperidine ring, possess potent neuroleptic activity. For instance, studies have demonstrated that certain compounds within this class can exhibit neuroleptic activities comparable to haloperidol, with some showing a reduced liability to extrapyramidal side effects (Sato et al., 1978). This highlights their potential application in developing therapies for psychiatric disorders.

Antihypertensive Activity

Benzimidazole derivatives have also been studied for their antihypertensive activity. The structural modifications of these compounds have led to the synthesis of new piperidines with potential as antihypertensive agents, suggesting their importance in the treatment of hypertension (Obase et al., 1983).

Antimicrobial Properties

Some benzimidazole derivatives have been synthesized and characterized for their antimicrobial activities. Studies have shown that these compounds can exhibit broad-spectrum activity, potentially more active or equipotent to traditional antibiotic and antifungal agents (Agh-Atabay et al., 2003). This opens up avenues for their application in combating microbial infections.

EGFR Inhibitors in Anti-Cancer Therapy

Molecular studies have revealed that certain benzimidazole derivatives bearing 1,2,4-triazole moieties can act as EGFR inhibitors, showing promise in anti-cancer therapy. These compounds have been shown to exhibit significant binding affinity and anti-cancer activity through molecular docking studies, indicating their potential use in cancer treatment (Karayel, 2021).

Propriétés

IUPAC Name |

3-[1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidin-4-yl]-1H-benzimidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2S/c1-13-17(26-12-20-13)6-7-18(24)22-10-8-14(9-11-22)23-16-5-3-2-4-15(16)21-19(23)25/h2-5,12,14H,6-11H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYJQJJLAKPXQLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)CCC(=O)N2CCC(CC2)N3C4=CC=CC=C4NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-bis[(4-nitrobenzylidene)amino]benzoic acid](/img/structure/B5522841.png)

![4-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B5522842.png)

![1-[(6-chloro-3-fluoroimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-azepanamine hydrochloride](/img/structure/B5522847.png)

![2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5522854.png)

![N-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5522876.png)

![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5522879.png)

![N-{2-[2-(2,6-dichlorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5522897.png)

![5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5522901.png)

![3-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5522906.png)

![2-methyl-5-[2-oxo-2-(3-oxo-4-phenyl-1-piperazinyl)ethyl]-4(3H)-pyrimidinone](/img/structure/B5522919.png)

![ethyl [1-[(4,6-dimethoxy-2-pyrimidinyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5522931.png)